2-(5-(3,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol
Description
Structure and Synthesis: 2-(5-(3,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is a pyrazole-based compound featuring a 3,4-dichlorophenyl group at the 5-position, a nitro substituent at the 4-position, and an ethanol moiety at the 1-position.
Structural refinement of such compounds often employs SHELX programs (e.g., SHELXL) for crystallographic analysis .
Properties
Molecular Formula |
C11H9Cl2N3O3 |
|---|---|
Molecular Weight |
302.11 g/mol |
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-4-nitropyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H9Cl2N3O3/c12-8-2-1-7(5-9(8)13)11-10(16(18)19)6-14-15(11)3-4-17/h1-2,5-6,17H,3-4H2 |
InChI Key |
WEYYFQORCRLIBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NN2CCO)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the 3,4-Dichlorophenyl Group: This step involves the substitution of the pyrazole ring with a 3,4-dichlorophenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.
Ethanol Substitution: The final step involves the substitution of the pyrazole ring with an ethanol moiety, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 2-(5-(3,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(5-(3,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the 3,4-dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of 2-(5-(3,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(3,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(5-(3,4-Dichlorophenyl)-4-amino-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound consists of a pyrazole ring substituted with a 3,4-dichlorophenyl group and a nitro group, along with an ethanol moiety. The synthesis generally involves:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with β-diketones or α,β-unsaturated carbonyl compounds.
- Substitution with 3,4-Dichlorophenyl Group : Nucleophilic aromatic substitution reactions are typically employed.
- Ethanol Substitution : This final step involves nucleophilic substitution to introduce the ethanol moiety.
Biological Activities
2-(5-(3,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol has been studied for various biological activities:
- Antimicrobial Properties : Research indicates potential efficacy against a range of microbial pathogens.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent:
- Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases.
- Mechanism of Action : The nitro group may undergo reduction to form reactive intermediates that interact with biological targets, while the 3,4-dichlorophenyl group can influence protein interactions.
Industrial Applications
In industry, this compound serves as a building block for synthesizing more complex molecules:
- Specialty Chemicals : It is utilized in the production of various specialty chemicals and materials.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 2-(5-(3,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol against common bacterial strains. The results indicated significant inhibition of growth at concentrations as low as 50 µg/mL.
Case Study 2: Anti-inflammatory Properties
In an experimental model using lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a marked reduction in pro-inflammatory cytokines compared to control groups.
Data Tables
| Application Area | Description | Findings/Observations |
|---|---|---|
| Biological Activity | Antimicrobial | Inhibition at 50 µg/mL |
| Anti-inflammatory | Reduction in cytokines | |
| Medicinal Chemistry | Drug development | Potential therapeutic uses |
| Industrial Chemistry | Specialty chemicals | Building block for synthesis |
Mechanism of Action
The mechanism of action of 2-(5-(3,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The 3,4-dichlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The ethanol moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key pyrazole derivatives with structural or functional similarities to 2-(5-(3,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol:
Key Differences and Implications
Substituent Positions: The 3,4-dichlorophenyl group in the target compound vs. 2,4-dichlorophenyl in the AK Scientific analog (Entry 5) highlights positional isomerism. Nitro vs. Methyl/Carboxamide Groups: The nitro group in the target compound increases electron-withdrawing effects, which could stabilize negative charges in binding pockets. In contrast, methyl or carboxamide groups (e.g., AM251) may prioritize hydrophobic interactions or hydrogen bonding .
Biological Activity :
- AM251, a CB1 antagonist, demonstrates the importance of carboxamide and iodophenyl groups in receptor specificity. The absence of these groups in the target compound suggests divergent pharmacological targets .
- The carbohydrazide derivative (Entry 4) exhibits anticancer activity, implying that pyrazole cores with electron-withdrawing groups (e.g., nitro) may similarly interact with cellular targets like DNA topoisomerases or kinases .
Solubility and Stability: Ethanol-containing derivatives (e.g., target compound, AS1269574) exhibit improved aqueous solubility compared to lipophilic analogs like AM251. This property is critical for bioavailability and formulation .
Biological Activity
2-(5-(3,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a dichlorophenyl group and a nitro group, contributing to its potential pharmacological effects. Research indicates that pyrazole derivatives are associated with various therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Chemical Structure and Properties
The molecular formula of 2-(5-(3,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is C₁₁H₉Cl₂N₃O₃. Its structure consists of a pyrazole ring substituted with a 3,4-dichlorophenyl moiety and a nitro group at the 4-position, along with an ethanol group. This unique configuration is crucial for its biological activity.
Biological Activity Overview
Research has highlighted the following biological activities associated with this compound:
- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties against various bacterial and fungal strains. Studies indicate that compounds with similar structures exhibit potent antibacterial and antifungal activities, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : The anti-inflammatory properties of pyrazoles are well-documented. Compounds related to 2-(5-(3,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol have been reported to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
- Anticancer Potential : Some studies have evaluated the anticancer activities of pyrazole derivatives. The presence of the nitro group in the structure may enhance these effects by inducing apoptosis in cancer cells or inhibiting tumor growth .
Case Study 1: Antimicrobial Evaluation
A study conducted on various pyrazole derivatives showed that those with halogen substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's structure suggests that the dichlorophenyl moiety contributes to its interaction with bacterial membranes, enhancing its efficacy .
Case Study 2: Anti-inflammatory Mechanisms
Research has demonstrated that certain pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies indicated that 2-(5-(3,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol reduced prostaglandin E2 levels in macrophages stimulated with lipopolysaccharides (LPS), confirming its potential as an anti-inflammatory agent .
Case Study 3: Anticancer Activity
In vitro assays revealed that compounds similar to 2-(5-(3,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol exhibited cytotoxic effects on various cancer cell lines. Notably, the compound showed significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as a chemotherapeutic agent .
Summary of Biological Activities
| Activity Type | Evidence Summary |
|---|---|
| Antimicrobial | Exhibits significant activity against various bacterial and fungal strains. |
| Anti-inflammatory | Inhibits COX enzymes and reduces inflammatory markers in vitro. |
| Anticancer | Induces apoptosis and inhibits proliferation in multiple cancer cell lines. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
